molecular formula C25H23FN2O4 B4070092 2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B4070092
M. Wt: 434.5 g/mol
InChI Key: INZMKXQTIRNIAA-UHFFFAOYSA-N
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Description

2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be achieved through a multistep reaction. Key steps typically involve the condensation of appropriate aldehydes and ketones, followed by cyclization and functional group modifications. Reaction conditions often include the use of acid or base catalysts, solvents like ethanol or methanol, and controlled temperature settings to ensure selectivity and yield.

Industrial Production Methods

Scaling up the production of this compound for industrial use involves optimizing reaction conditions to maximize yield and purity while minimizing waste and costs. Continuous flow reactors and automated synthesizers can enhance efficiency. Solvent recycling and the use of eco-friendly reagents are also important considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: The transformation of functional groups into more oxidized states.

  • Reduction: The addition of hydrogen or removal of oxygen atoms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting agents: Halogens, alkylating agents.

Major Products Formed

The products formed from these reactions can vary depending on the conditions but might include derivatives with modified pharmacological properties or new intermediates for further synthetic applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in organic synthesis and its unique reactivity patterns.

Biology

Biologically, it shows promise in cell signaling modulation and as a potential therapeutic agent in various models of disease.

Medicine

In medicine, this compound is being explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry

In industrial applications, it can be used in the development of new materials or as a precursor for more complex organic molecules.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. Understanding these interactions at the molecular level is crucial for developing therapeutic strategies.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-phenylchromenes

  • Fluorobenzyl derivatives

  • Ethoxy-substituted chromenes

Uniqueness

What sets 2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart is its specific structural features, which confer unique reactivity and potential biological activity compared to other chromenes and fluorobenzyl compounds. This makes it a valuable target for further research and development in various scientific fields.

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Properties

IUPAC Name

2-amino-4-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O4/c1-2-30-22-12-16(8-11-20(22)31-14-15-6-9-17(26)10-7-15)23-18(13-27)25(28)32-21-5-3-4-19(29)24(21)23/h6-12,23H,2-5,14,28H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZMKXQTIRNIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 4
2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 5
2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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